4-[4-[[4-Amino-6-(3-chloro-4-methylanilino)-1,3,5-triazin-2-yl]methyl]piperazin-1-yl]phenol
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Overview
Description
4-[4-[[4-Amino-6-(3-chloro-4-methylanilino)-1,3,5-triazin-2-yl]methyl]piperazin-1-yl]phenol is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, a piperazine moiety, and a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-[[4-Amino-6-(3-chloro-4-methylanilino)-1,3,5-triazin-2-yl]methyl]piperazin-1-yl]phenol typically involves multiple steps, starting with the preparation of the triazine core. One common method involves the reaction of cyanuric chloride with 3-chloro-4-methylaniline under controlled conditions to form the triazine intermediate. This intermediate is then reacted with piperazine and phenol derivatives to yield the final compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[4-[[4-Amino-6-(3-chloro-4-methylanilino)-1,3,5-triazin-2-yl]methyl]piperazin-1-yl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The nitro group in the triazine ring can be reduced to an amine.
Substitution: Halogen atoms in the triazine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 4-[4-[[4-Amino-6-(3-chloro-4-methylanilino)-1,3,5-triazin-2-yl]methyl]piperazin-1-yl]phenol involves its interaction with specific molecular targets. The triazine ring can bind to enzymes or receptors, inhibiting their activity. The phenol group can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity. The piperazine moiety can modulate the compound’s overall conformation, affecting its biological activity. The compound’s effects are mediated through pathways involving enzyme inhibition, receptor modulation, and disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-Amino-6-chloro-1,3-benzenedisulfonamide: Known for its antimicrobial properties.
Triazole-pyrimidine hybrids: Studied for their neuroprotective and anti-inflammatory properties.
Indole derivatives: Known for their diverse biological activities, including antiviral and anticancer effects.
Uniqueness
4-[4-[[4-Amino-6-(3-chloro-4-methylanilino)-1,3,5-triazin-2-yl]methyl]piperazin-1-yl]phenol is unique due to its specific combination of functional groups, which confer a distinct set of chemical and biological properties. Its ability to interact with multiple molecular targets and participate in various chemical reactions makes it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C21H24ClN7O |
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Molecular Weight |
425.9 g/mol |
IUPAC Name |
4-[4-[[4-amino-6-(3-chloro-4-methylanilino)-1,3,5-triazin-2-yl]methyl]piperazin-1-yl]phenol |
InChI |
InChI=1S/C21H24ClN7O/c1-14-2-3-15(12-18(14)22)24-21-26-19(25-20(23)27-21)13-28-8-10-29(11-9-28)16-4-6-17(30)7-5-16/h2-7,12,30H,8-11,13H2,1H3,(H3,23,24,25,26,27) |
InChI Key |
GOFPWSKMIGABRL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)N)CN3CCN(CC3)C4=CC=C(C=C4)O)Cl |
Origin of Product |
United States |
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